molecular formula C22H20N4O3 B2911064 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946323-16-6

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2911064
CAS No.: 946323-16-6
M. Wt: 388.427
InChI Key: HEDMBADBSCRHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, also known as MIB-626, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIB-626 is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In

Mechanism of Action

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a selective and potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces cell death by apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide. One direction is to further investigate its potential use in cancer therapy, either as a single agent or in combination with other drugs. Another direction is to study its potential use in treating other diseases, such as inflammatory diseases and neurodegenerative diseases. In addition, further optimization of the synthesis method and formulation of this compound may improve its efficacy and bioavailability. Finally, the development of more potent and selective inhibitors of CK2 may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves several steps, including the reaction of 2-amino-5-iodobenzonitrile with 6-methoxyimidazo[1,2-b]pyridazine, followed by the reaction of the resulting intermediate with 2-methyl-5-nitrobenzoic acid. The final product is obtained after reduction and deprotection steps. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. In addition, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-20(23-18)10-11-21(25-26)29-3)12-17(14)24-22(27)16-6-4-5-7-19(16)28-2/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMBADBSCRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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